(R)-2-(Dibenzylamino)pentanedioic acid

Description

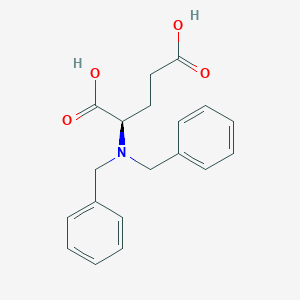

(R)-2-(Dibenzylamino)pentanedioic acid is a chiral compound characterized by a pentanedioic acid (glutaric acid) backbone substituted at the second carbon with a dibenzylamino group in the R-configuration. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.38 g/mol. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, particularly in the development of enzyme inhibitors and prodrugs targeting neurological disorders . Its stereochemistry (R-configuration) is critical for binding specificity in biological systems, as enantiomeric forms often exhibit divergent activities .

Properties

IUPAC Name |

(2R)-2-(dibenzylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVZEHJXSIVHEP-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dibenzylamino)pentanedioic acid typically involves the reaction of dibenzylamine with a suitable pentanedioic acid derivative. One common method is the condensation reaction between dibenzylamine and a protected form of pentanedioic acid, followed by deprotection to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a strong acid or base, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Dibenzylamino)pentanedioic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Dibenzylamino)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-2-(Dibenzylamino)pentanedioic acid, such as oxo derivatives, amine derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

®-2-(Dibenzylamino)pentanedioic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of various fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Dibenzylamino)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentanedioic acid backbone may also play a role in binding to molecular targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Substituted Pentanedioic Acid Derivatives

The table below compares (R)-2-(Dibenzylamino)pentanedioic acid with key analogs based on substituents, synthesis, and applications:

Key Observations :

- Stereochemistry : The R-configuration distinguishes it from S-enantiomers, which may exhibit reduced binding affinity in enzyme inhibition assays .

- Biological Activity: Carbamate-linked analogs (e.g., compound from ) show higher specificity for glutamate carboxypeptidase II, while the dibenzylamino derivative may serve as a broader intermediate for prodrugs .

Amino Acid and Peptide Derivatives

Compounds like (2R,4R/S)-2-Amino-4-p-fluorobenzyl-1,5-pentanedioic acid () share the pentanedioic acid backbone but feature amino and aromatic substituents. These derivatives are designed as glutamate receptor antagonists, with the fluorobenzyl group enhancing receptor selectivity . In contrast, the dibenzylamino group in the target compound provides dual hydrophobic interactions, favoring use in prodrug strategies where sustained release is required .

Biological Activity

(R)-2-(Dibenzylamino)pentanedioic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides an overview of the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a dibenzylamino group attached to a pentanedioic acid backbone, which contributes to its unique chemical properties. The presence of chirality in this compound allows for specific interactions with biological targets, enhancing its potential efficacy in various applications.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The dibenzylamino moiety can engage in hydrogen bonding and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pentanedioic acid backbone may also facilitate binding to molecular targets, thereby enhancing the overall biological activity of the compound.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its role in inhibiting prostate-specific membrane antigen (PSMA), which is crucial in the treatment of prostate cancer. The compound's ability to inhibit PSMA suggests its potential as a therapeutic agent in oncology .

Therapeutic Applications

The compound is being explored for various therapeutic applications, including:

- Cancer Treatment : Its inhibitory effects on PSMA make it a candidate for targeted cancer therapies.

- Neurodegenerative Diseases : Preliminary studies suggest that similar compounds may have implications in treating neurodegenerative disorders due to their ability to modulate enzyme activity involved in neuroprotection .

Case Studies

- Prostate Cancer Research : A study focused on the development of PSMA-targeted radioligands demonstrated that derivatives of this compound showed enhanced binding affinity and specificity towards PSMA-positive tumors, indicating promising avenues for imaging and treatment .

- In Vivo Studies : In vivo experiments using animal models have shown that compounds related to this compound can effectively accumulate in tumors while minimizing off-target effects, which is critical for reducing potential side effects during therapy .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-2-(Dibenzylamino)pentanedioic acid | Enantiomer | Different enzyme inhibition profile |

| N-Benzyl-2-aminopentanedioic acid | Monobenzyl derivative | Lower activity compared to dibenzyl variant |

| 2-Aminopentanedioic acid | Simplified analog | Minimal biological activity |

The dibenzylamino group significantly enhances the biological activity compared to simpler analogs, making this compound a valuable compound in medicinal chemistry.

Q & A

Q. How can the synthesis of (R)-2-(Dibenzylamino)pentanedioic acid be optimized for high yield and purity?

- Methodological Answer : Optimize the multi-step synthesis by:

- Using palladium-catalyzed hydrogenation under 1 atm H₂ in methanol to remove benzyl protecting groups, ensuring complete deprotection .

- Employing trifluoroacetic acid (TFA) for selective cleavage of tert-butyl esters without affecting the amino group .

- Purifying intermediates via recrystallization in ethyl acetate/hexane mixtures to remove byproducts .

- Monitoring reaction progress with TLC (Rf = 0.3 in chloroform/methanol 9:1) to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm stereochemistry and dibenzylamino group integrity (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- HPLC-MS : Verify molecular weight (C₁₉H₂₁NO₄; [M+H]+ = 328.15) and purity (>95% by reverse-phase C18 column, 0.1% TFA/water-acetonitrile gradient) .

- Chiral chromatography : Use a Chiralpak AD-H column to confirm enantiomeric excess (>98% for R-configuration) .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer :

- Short-term stability : Store at –20°C in anhydrous DMSO or methanol to prevent hydrolysis .

- Long-term stability : Lyophilize and store under argon at –80°C; monitor degradation via HPLC every 6 months .

- Avoid exposure to strong acids/bases (>1 M) or prolonged light, which may cleave the dibenzylamine group .

Advanced Research Questions

Q. How can researchers ensure chiral purity during large-scale synthesis?

- Methodological Answer :

- Implement enzymatic resolution using nitrilases (e.g., from Pseudomonas fluorescens) to selectively hydrolyze undesired enantiomers, achieving >99% ee .

- Combine dynamic kinetic resolution with Pd/C catalysis under hydrogen to racemize and re-resolve intermediates .

- Validate purity via circular dichroism (CD) spectroscopy (λ = 220–250 nm for R-configuration) .

Q. How should contradictory data on biological activity be addressed?

- Methodological Answer :

- Cross-validate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity .

- Control for batch-to-batch variability : Request peptide content analysis and TFA removal (<1%) for cell-based assays .

- Characterize metabolite interference : Incubate compounds with liver microsomes (CYP450 isoforms) to identify confounding degradation products .

Q. What strategies are effective for studying interactions with glutamate carboxypeptidase II (GCPII)?

- Methodological Answer :

- Docking studies : Use X-ray crystallography data of GCPII (PDB: 3D7L) to model binding interactions at the active site .

- Fluorescent analogs : Synthesize derivatives with BODIPY tags (λex/em = 505/513 nm) for real-time binding kinetics .

- Competitive inhibition assays : Measure Ki values using NAAG (N-acetyl-L-aspartyl-L-glutamate) as a substrate, monitoring glutamate release via LC-MS .

Q. How can solubility challenges in aqueous buffers be mitigated?

- Methodological Answer :

- Use co-solvents : Prepare stock solutions in 10% DMSO/PBS (pH 7.4) for in vitro studies .

- pH adjustment : Dissolve in 0.1 M sodium bicarbonate (pH 8.5) to deprotonate the carboxylic acid groups .

- Nanoparticle encapsulation : Formulate with PEG-PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.